molecular formula C8H11NO2S B1324277 Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate CAS No. 79247-96-4

Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate

Cat. No.: B1324277
CAS No.: 79247-96-4
M. Wt: 185.25 g/mol
InChI Key: SDDWDLQDWDNKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate is a heterocyclic compound featuring a thiazole ring Thiazoles are known for their diverse biological activities and are integral to various pharmaceuticals and agrochemicals

Biochemical Analysis

Biochemical Properties

Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with topoisomerase II, an enzyme involved in DNA replication and repair . This interaction can lead to the inhibition of the enzyme’s activity, affecting the DNA replication process. Additionally, this compound can bind to certain proteins, altering their conformation and function .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with topoisomerase II can lead to DNA double-strand breaks, triggering cell cycle arrest and apoptosis . This compound can also modulate the expression of genes involved in cell proliferation and survival, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit the activity of enzymes like topoisomerase II by binding to the enzyme-DNA complex, preventing the enzyme from performing its function . This inhibition can lead to the accumulation of DNA damage and subsequent changes in gene expression. Additionally, this compound can activate or inhibit other enzymes and proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These metabolic pathways can influence the compound’s biological activity and its effects on cellular processes. For example, the metabolism of this compound can lead to the production of metabolites that have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity . The distribution of this compound within tissues can also affect its overall biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects. For example, the presence of this compound in the nucleus can enhance its ability to interact with DNA and nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a halogenating agent such as N-bromosuccinimide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with different functional groups replacing the ester moiety.

Scientific Research Applications

Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

  • Ethyl 2-amino-1,3-thiazole-4-carboxylate
  • 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole
  • 2,4-disubstituted thiazoles

Comparison: Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDWDLQDWDNKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629089
Record name Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79247-96-4
Record name Ethyl 4,5-dimethyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.